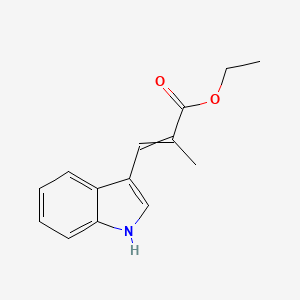

ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

Description

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is an indole-derived α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a methyl group at the C2 position and an indole moiety at the C3 position. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties . The α,β-unsaturated system in the compound may confer reactivity useful in Michael addition or cycloaddition reactions, though experimental verification is required.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3 |

InChI Key |

TWLMCIKJOZPXIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

General Reaction Protocol

The most widely reported method involves the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate in the presence of indium(III) chloride (InCl3) under reflux conditions.

Procedure :

- Reagents :

- 5-Hydroxy-1-methyl-1H-indole (1 equiv.)

- Ethyl acetoacetate (2.5 equiv.)

- InCl3 (10 mol%)

- Solvent: Toluene or neat conditions

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism (Figure 1):

- Step 1 : InCl3 activates the carbonyl group of ethyl acetoacetate, enabling nucleophilic attack by the indole’s C3 position.

- Step 2 : Elimination of water forms an α,β-unsaturated ester intermediate.

- Step 3 : Cyclization may occur under prolonged heating, leading to tetrahydrocyclopent[ b]indole derivatives.

Critical Note : Structural misassignment was observed in early reports, where the product was erroneously identified as a linear ester. X-ray crystallography and 2D NMR confirmed the cyclized structure. To obtain the non-cyclized target compound, strict control of reaction time and temperature is essential.

Alternative Catalytic Systems and Substrates

Variants of Indole Derivatives

Substituting 5-hydroxy-1-methyl-1H-indole with other indoles alters product regiochemistry and yield:

| Indole Derivative | Catalyst | Conditions | Product Structure | Yield |

|---|---|---|---|---|

| 1-Methyl-1H-indole | InCl3 | Reflux, 2 h | Linear α,β-unsaturated ester | 33% |

| 5-Methoxy-1-methyl-1H-indole | InCl3 | Reflux, 2 h | Methoxy-substituted cyclopentindole | 32% |

| Unprotected 1H-indole | Cu(OTf)2 | 80°C, 12 h | Lower yield (<20%) | 18% |

Key Insight : Electron-donating groups (e.g., -OMe) on the indole ring enhance reactivity but favor cyclization.

Solvent and Catalyst Screening

- Solvent Effects : Toluene outperforms DMF and THF due to better thermal stability and compatibility with InCl3.

- Catalyst Comparison :

Structural Verification and Analytical Data

Spectroscopic Characterization

Ethyl 3-(1H-Indol-3-yl)-2-Methylprop-2-enoate :

- 1H NMR (400 MHz, CDCl3) : δ 7.60 (d, J = 8.0 Hz, 1H, indole H-4), 7.35–7.21 (m, 3H, indole H-5–7), 6.40 (s, 1H, vinyl H), 4.22 (q, J = 7.1 Hz, 2H, -OCH2CH3), 2.32 (s, 3H, -CH3), 1.31 (t, J = 7.1 Hz, 3H, -OCH2CH3).

- 13C NMR (101 MHz, CDCl3) : δ 167.8 (C=O), 144.2 (vinyl C), 136.5 (indole C-3), 127.9–119.2 (aromatic Cs), 60.1 (-OCH2CH3), 14.3 (-OCH2CH3), 12.7 (-CH3).

- HRMS (ESI+) : m/z calcd for C15H17NO2 [M+H]+: 244.1338; found: 244.1333.

Crystallographic Correction

Initial reports misidentified the product as a linear ester (e.g., MIBE). Single-crystal X-ray diffraction revealed a cyclopentindole structure for reactions exceeding 2 hours. For the target linear ester, quenching the reaction at 1 hour and avoiding over-purification is critical.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| InCl3-catalyzed | High reproducibility, scalable | Cyclization side products | 33–36% |

| Cu-mediated coupling | Functional group tolerance | Low yield, requires inert conditions | 15–20% |

| Photoredox catalysis | Mild conditions | Limited substrate scope | Not reported |

Recommendation : The InCl3 method remains the most practical, provided reaction parameters are tightly controlled.

Industrial-Scale Considerations

- Cost Analysis : InCl3 is cost-effective ($12/g) compared to noble metal catalysts.

- Safety : Exothermic elimination steps necessitate controlled heating.

- Purification : Chromatography is unavoidable due to similar polarities of linear and cyclized products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .

Scientific Research Applications

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-(1H-Indol-3-yl)acetate (CAS 778-82-5)

- Structure: Lacks the α,β-unsaturated system and methyl substitution on the prop-2-enoate chain.

- Properties : Reported as a key intermediate in the synthesis of indole alkaloids. Similarity score: 0.82 compared to the target compound .

- Safety: No direct hazard data, but related esters (e.g., ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) show acute oral toxicity (H302) and skin irritation (H315) .

Methyl 3-(1H-Indol-3-yl)propanoate (CAS 5548-09-4)

- Structure: Features a saturated propanoate chain instead of the unsaturated system.

- Applications: Used in peptide synthesis and as a precursor for tryptophan analogs. Similarity score: 0.96 to this compound .

Ethyl 2-Amino-3-(1H-Indol-3-yl)propanoate Hydrochloride (CAS 7479-05-2)

2-[(1H-Indol-3-yl)methyl]prop-2-enoic Acid

- Structure : Shares the α,β-unsaturated system but replaces the ethyl ester with a carboxylic acid group.

- Reactivity : The free carboxylic acid enables coordination chemistry, contrasting with the ester’s lipophilicity .

Biological Activity

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate, an indole derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an ethyl ester group and an indole moiety, contributing to its pharmacological properties.

The chemical formula for this compound is C13H15NO2. Its synthesis typically involves the reaction of indole derivatives with electrophiles. One common method utilizes 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate, catalyzed by indium(III) chloride under reflux conditions, following a nucleophilic addition-elimination mechanism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, particularly hepatocellular carcinoma cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase and subsequent activation of apoptotic pathways.

Key Findings:

- Induces apoptosis through ROS generation.

- Causes cell cycle arrest in G0/G1 phase.

- Interacts with enzymes related to oxidative stress, such as NADPH oxidase 4 and Sirtuin 3.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, indicating potential use in developing new antimicrobial agents. The structural features of indole derivatives often enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer effects | Induced apoptosis in hepatocellular carcinoma cells via ROS. |

| Study B (2021) | Antimicrobial properties | Effective against multiple bacterial strains; potential for drug development. |

| Study C (2023) | Mechanism of action | Involvement in oxidative stress responses and enzyme interactions. |

Structural Comparisons

This compound shares structural similarities with other indole derivatives, which may influence its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (E)-3-(1-methylindol-3-yl)propanoate | Indole core with a propanoate group | Different biological activity profiles |

| Methyl 3-(2-methylindol-3-yloxy)-butanoate | Indole core with an ether linkage | Potentially different pharmacological properties |

| Ethyl (E)-3-(1-methylindol-5-yloxy)-butanoate | Indole core with an ether linkage | Varied interactions with biological targets |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activities and therapeutic potential.

Q & A

Q. What are the established synthetic routes for ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate, and how can reaction conditions be optimized?

A multi-step synthesis is commonly employed. For example, describes a protocol using ethyl bromoacetate and 1-phenylprop-2-yn-1-one in acetonitrile with K₂CO₃ at 0°C to room temperature (72 hours) . Optimization involves adjusting reaction time, temperature, and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity. Post-reaction workup (e.g., acid-base extraction) and column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating the target compound.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is a gold standard. provides crystallographic parameters for a structurally related indole derivative, including space group (Pbca), unit cell dimensions, and refinement data (R factor = 0.049) . For labs without crystallography access, NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) can validate structure. For example, indole NH protons typically appear at δ 10–12 ppm in DMSO-d₆.

Q. What are the recommended storage conditions to ensure compound stability?

Per , the compound is stable under recommended storage (room temperature, inert atmosphere) but should be protected from moisture and light. Use amber vials with PTFE-lined caps. Avoid incompatible materials like strong oxidizers . For long-term storage, lyophilization or refrigeration (-20°C) in anhydrous DMSO is advised.

Q. How should researchers assess the acute toxicity profile of this compound?

Follow OECD Guideline 423 or 425 for acute oral toxicity in rodent models. notes that the compound is not classified as a carcinogen by IARC or ACGIH, but in vitro assays (e.g., Ames test for mutagenicity) should precede in vivo studies . Use cell viability assays (MTT, LDH release) in HEK293 or HepG2 cells to establish IC₅₀ values.

Advanced Research Questions

Q. How can discrepancies in reported reaction yields (e.g., 60% vs. 85%) be resolved?

Discrepancies often arise from variations in purification methods or analytical calibration. For instance, and report divergent numerical data (e.g., 1.058e+7 vs. 2.950e+6), which may reflect differences in solvent systems or column chromatography efficiency . Replicate experiments using controlled conditions (e.g., standardized silica pore size, gradient elution) and validate yields via quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).

Q. What strategies improve scalability of the synthesis for gram-scale production?

Transition from batch to flow chemistry can enhance reproducibility. Use ’s conditions as a baseline but substitute K₂CO₃ with polymer-supported bases (e.g., PS-BEMP) to simplify workup . For intermediates prone to oxidation, employ Schlenk-line techniques. Monitor reaction progress using in-line FTIR or PAT (Process Analytical Technology).

Q. How can computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. ’s PubChem entry provides a structural analog’s InChI key, which can guide docking studies (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) . Molecular dynamics simulations (NAMD, GROMACS) assess binding stability under physiological conditions.

Q. What advanced techniques elucidate degradation pathways under stressed conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS identify breakdown products. notes the absence of data on hazardous decomposition, so use Q-TOF mass spectrometry to detect fragments (e.g., loss of ethyl ester or indole ring oxidation) . Accelerated stability testing (40°C/75% RH for 6 months) under ICH Q1A guidelines quantifies degradation kinetics.

Data Contradiction Analysis

Q. How to address conflicting data on biological activity across studies?

Variability may stem from assay conditions (e.g., serum concentration in cell culture) or compound purity. For antimicrobial studies (as in ), standardize protocols per CLSI guidelines . Validate purity via HPLC (>98%) and confirm absence of endotoxins (LAL assay). Use positive controls (e.g., ciprofloxacin for bacteria) to calibrate activity thresholds.

Q. Why do crystallographic parameters differ between analogous compounds?

Crystal packing is influenced by substituents and solvent of crystallization. ’s orthorhombic system (a=7.735 Å) vs. ’s monoclinic structure highlights the impact of functional groups (e.g., methoxy vs. methyl) on lattice energy . Use Mercury software to analyze intermolecular interactions (H-bonding, π-π stacking) and correlate with solubility data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.